molecular formula C7H9NO2S B6146379 methyl 2-(1,3-thiazol-2-yl)propanoate CAS No. 93472-22-1

methyl 2-(1,3-thiazol-2-yl)propanoate

Cat. No. B6146379
CAS RN: 93472-22-1
M. Wt: 171.2
InChI Key:
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Description

“Methyl 2-(1,3-thiazol-2-yl)propanoate” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . In recent years, thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “methyl 2-(1,3-thiazol-2-yl)propanoate”, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process .

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains . This includes Gram-negative bacteria like Escherichia coli, Gram-positive bacteria like Staphylococcus albus, and fungi like Candida albicans .

Antiviral Properties

Compounds with a thiazole ring have been found to exhibit antiviral properties . For instance, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole ring .

Diuretic Effects

Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid and salt, and are often used to treat high blood pressure and heart failure .

Antitumor or Cytotoxic Properties

Thiazole compounds have shown potential as antitumor or cytotoxic agents . They have been found to inhibit the growth of cancer cells in laboratory studies, suggesting potential applications in cancer treatment .

Mechanism of Action

While the specific mechanism of action for “methyl 2-(1,3-thiazol-2-yl)propanoate” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

While the specific safety and hazards for “methyl 2-(1,3-thiazol-2-yl)propanoate” are not mentioned in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Thiazoles and their derivatives have shown a wide range of biological activities, making them a promising area for future research . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential direction for future studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(1,3-thiazol-2-yl)propanoate involves the condensation of 2-aminothiazole with methyl acrylate followed by reduction of the resulting product.", "Starting Materials": [ "2-aminothiazole", "methyl acrylate", "reducing agent (e.g. sodium borohydride)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with methyl acrylate in the presence of a base (e.g. sodium hydroxide) to form methyl 2-(1,3-thiazol-2-yl)acrylate.", "Step 2: Reduction of methyl 2-(1,3-thiazol-2-yl)acrylate using a reducing agent (e.g. sodium borohydride) in a suitable solvent (e.g. ethanol) to yield methyl 2-(1,3-thiazol-2-yl)propanoate." ] }

CAS RN

93472-22-1

Product Name

methyl 2-(1,3-thiazol-2-yl)propanoate

Molecular Formula

C7H9NO2S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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